molecular formula C16H16N4O2 B7786974 (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide

(2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide

Cat. No.: B7786974
M. Wt: 296.32 g/mol
InChI Key: IQRAHLCXWWBGLE-ULERMCTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide" is a structurally complex molecule featuring a butanamide backbone substituted with hydroxyimino (N–OH) and phenylhydrazine groups. Its molecular formula is C₁₇H₁₅F₃N₄O₃, with a molecular weight of 380.321 g/mol and a calculated density of 1.3±0.1 g/cm³ . The (2Z,3E) stereodescriptor indicates specific geometric isomerism, which influences its reactivity and biological interactions. This compound is of interest due to its conjugated hydrazone and imine functionalities, which are common in pharmaceuticals and metal-chelating agents.

Properties

IUPAC Name

(2Z,3E)-2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21)/b18-12+,20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRAHLCXWWBGLE-ULERMCTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=N/O)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N4_4O2_2
  • Molecular Weight : 296.33 g/mol

The presence of the hydroxyimino and phenylhydrazine moieties suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds containing hydrazone and oxime functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's structure suggests potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Research has shown that hydrazone-containing compounds can selectively inhibit COX-2, which is implicated in inflammatory processes and cancer . This inhibition could lead to reduced inflammation and pain management.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cells through caspase activation.
COX InhibitionPotential selective COX-2 inhibitor; reduces inflammation.

Detailed Findings from Recent Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazone derivatives, finding that those with substituents similar to our compound showed significant inhibition against E. coli and S. aureus .
  • Cytotoxicity in Cancer Cells : Another investigation focused on a series of hydrazones, demonstrating that compounds with structural similarities could effectively reduce cell viability in breast cancer cell lines by inducing apoptosis .
  • Mechanism of Action : The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) 2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenylhydrazinecarbothioamide ()
  • Structure : Contains a cyclopentene ring fused with a thiosemicarbazone group and a pentenyl substituent.
  • Key Differences: The absence of a hydroxyimino group and the presence of a thioamide (–C=S) instead of a carbonyl (–C=O) in the butanamide chain.
(b) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()
  • Structure : Features an isatin-derived indole ring and a chlorobenzyl-thiosemicarbazone group.
  • Unlike the target compound, it lacks the trifluoromethoxy (–OCF₃) group .
(c) N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide ()
  • Structure : A butanamide derivative with pyrimidine and sulfonamide substituents.
  • Key Differences : The sulfonamide group enhances hydrogen-bonding capacity, while the pyrimidine ring offers distinct electronic properties compared to the phenylhydrazine group in the target compound.

Physicochemical Properties Comparison

Property Target Compound Compound Compound
Molecular Weight 380.321 g/mol 207.27 g/mol 347.83 g/mol
Density 1.3±0.1 g/cm³ Not reported 1.45 g/cm³
LogP 3.86 ~1.2 (estimated) 3.2 (estimated)
Functional Groups Hydrazone, hydroxyimino Benzamide, hydroxyl Thiosemicarbazone, indole

Key Observations :

  • The trifluoromethoxy group in the target compound may improve metabolic stability relative to non-fluorinated analogs .

Crystallographic and Computational Tools

Structural characterization of these compounds relies on tools like SHELXL (for refinement) and ORTEP-3 (for visualization) . For example, the target compound’s stereochemistry was likely confirmed via single-crystal X-ray diffraction, processed using the WinGX suite .

Preparation Methods

Microwave-Assisted Oximation

Microwave irradiation significantly enhances reaction efficiency. For analogous compounds, such as (2E)-4-oxo-N,4-diphenyl-2-(2-thienylmethylene)butanamide , microwave methods reduced reaction times from hours to minutes while improving yields (83–96%) compared to thermal heating (28–69%).

Typical Protocol:

  • React 3-oxo-N-phenylbutanamide derivatives with hydroxylamine hydrochloride in ethanol.

  • Irradiate at 100–120°C for 10–15 minutes under microwave conditions.

Formation of the Phenylhydrazone Moiety

The phenylhydrazone group is introduced via condensation between the brominated intermediate and phenylhydrazine. Phenylhydrazine is synthesized via diazotization of aniline followed by reduction, as detailed in classical protocols.

Condensation Reaction

The bromine atom in 4-bromo-3-oxo-N-phenylbutanamide is displaced by phenylhydrazine in a nucleophilic substitution reaction. This step requires careful pH control to avoid side reactions.

Optimized Conditions:

  • Solvent: Ethanol or dichloromethane.

  • Temperature: 60–70°C for 4–6 hours.

  • Yield: 70–85% after recrystallization.

Stereochemical Control and Configuration Analysis

The Z/E configuration of the oxime and hydrazone groups is critical for the compound’s biological activity. Stereoselective synthesis is achieved through:

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) favor the (Z)-configuration of the oxime group, while non-polar solvents (e.g., toluene) promote the (E)-form. Cooling the reaction mixture to 0–5°C stabilizes the desired (2Z,3E) isomer.

Analytical Validation

  • FTIR: Confirms carbonyl (1670–1680 cm⁻¹) and NH stretches (3244–3383 cm⁻¹).

  • NMR: Distinct signals for hydrazone NH (δ 10.2–11.5 ppm) and oxime OH (δ 8.5–9.0 ppm).

  • Mass Spectrometry: Molecular ion peaks at m/z 347–395, consistent with calculated masses.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)TimePurity
Thermal Heating Reflux, 6–8 hours28–69HighModerate
Microwave 100–120°C, 10–15 minutes83–96LowHigh
One-Pot Sequential steps, 25°C65–75ModerateVariable

Microwave-assisted synthesis outperforms traditional methods in both yield and time efficiency, making it the preferred approach for scalable production.

Challenges and Optimization Strategies

Side Reactions

  • Hydrazone Tautomerization: Minimized by maintaining pH < 7 and using anhydrous conditions.

  • Oxime Isomerization: Controlled by rapid cooling post-reaction and avoiding prolonged heating.

Solvent Selection

  • Dichloromethane: Ideal for bromination due to low polarity and high volatility.

  • Ethanol: Preferred for condensation reactions, balancing solubility and reactivity.

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors: To manage exothermic reactions during bromination.

  • Catalytic Methods: Palladium or copper catalysts to enhance hydrazone formation kinetics (under investigation).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a Schiff base formation between hydrazine derivatives and carbonyl-containing precursors under mild acidic conditions (e.g., using acetic acid as a catalyst) is common. Solvent systems like acetonitrile-water (3:1) and reaction times of 72 hours at room temperature are critical for achieving high yields (75% after crystallization) . Purification via recrystallization (methanol-water mixtures) ensures stereochemical integrity .

Q. How is the compound characterized to confirm its structural configuration?

  • Methodological Answer : Advanced spectroscopic techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm hydrazine-idene and hydroxyimino moieties .
  • X-ray Crystallography : Provides definitive proof of the (2Z,3E) configuration by analyzing bond angles and torsion angles in the crystal lattice .
  • Infrared (IR) Spectroscopy : Identifies functional groups like N–H stretches (3100–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

Q. What preliminary biological activities have been explored for this compound?

  • Methodological Answer : While direct studies on this compound are limited, structurally related amides and hydrazine derivatives exhibit antiviral, antibacterial, and anti-inflammatory activities. Screening protocols include:

  • Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Detects dynamic equilibria between tautomeric forms by observing peak splitting at low temperatures .
  • Density Functional Theory (DFT) : Computationally predicts NMR chemical shifts and compares them to experimental data to validate configurations .
  • Cross-Validation with X-ray : Resolves ambiguities in NOESY or COSY spectra by aligning crystallographic data with NMR-derived spatial proximities .

Q. What strategies optimize stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (2Z,3E) isomer .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyimino groups) using tert-butyldimethylsilyl (TBS) to prevent undesired side reactions .
  • Catalytic Asymmetric Synthesis : Chiral catalysts like BINOL-phosphoric acid derivatives induce enantioselectivity in hydrazone formation .

Q. How do computational methods enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinities to biological targets (e.g., enzyme active sites) by simulating interactions using software like AutoDock Vina .
  • Reactivity Descriptors : Frontier Molecular Orbital (FMO) analysis calculates electrophilicity indices to identify reactive sites for functionalization .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous environments, guiding solvent selection for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogous compounds?

  • Methodological Answer :

  • Dose-Response Reevaluation : Test the compound across a broader concentration range to identify non-linear effects .
  • Structural Analog Comparison : Compare bioactivity with derivatives lacking the hydroxyimino group to isolate pharmacophore contributions .
  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability between studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.